

IUPAC name and CAS number for 2,4-Dimethyl-1-pentene

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Compound of Interest

Compound Name: 2,4-Dimethyl-1-pentene

Cat. No.: B165552

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A Technical Guide to 2,4-Dimethyl-1-pentene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of **2,4-Dimethyl-1-pentene**, including its chemical identifiers, physical properties, spectroscopic data, and key experimental protocols.

Chemical Identifiers

- IUPAC Name: 2,4-dimethylpent-1-ene[1][2]
- CAS Number: 2213-32-3[1][2][3][4]

Chemical and Physical Properties

The physical and chemical properties of **2,4-Dimethyl-1-pentene** are summarized in the table below. This compound is a branched-chain alkene, recognized as a key intermediate in various industrial and natural chemical processes.[3] It is a colorless liquid and is classified as a highly flammable liquid and vapor.[1][2][5]

Property	Value	Reference
Molecular Formula	C7H14	[1] [2] [4]
Molecular Weight	98.19 g/mol	[2] [3]
Density	0.694 g/mL	[6]
Melting Point	-124 °C	[6]
Refractive Index	1.3970-1.4000 @ 20°C	[1] [6]
InChI Key	LXQPBCHJNIOMQU- UHFFFAOYSA-N	[1] [2] [3] [4]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **2,4-Dimethyl-1-pentene**. Nuclear Magnetic Resonance (NMR) and other spectroscopic data are well-documented for this compound.[\[3\]](#)

Technique	Description
^1H NMR	The proton NMR spectrum provides detailed information about the hydrogen framework, confirming the presence of terminal vinyl protons ($=\text{CH}_2$) and various methyl (CH_3) and methylene (CH_2) groups. [3] [7]
^{13}C NMR	The carbon-13 NMR spectrum identifies each unique carbon atom, including the sp^2 hybridized carbons of the double bond and the sp^3 hybridized carbons of the alkyl portion of the molecule. [3] [8]
Mass Spectrometry	Electron ionization mass spectrometry data is available for this compound, aiding in the determination of its molecular weight and fragmentation pattern. [4] [9]
IR Spectroscopy	Infrared spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule. [4] [9]

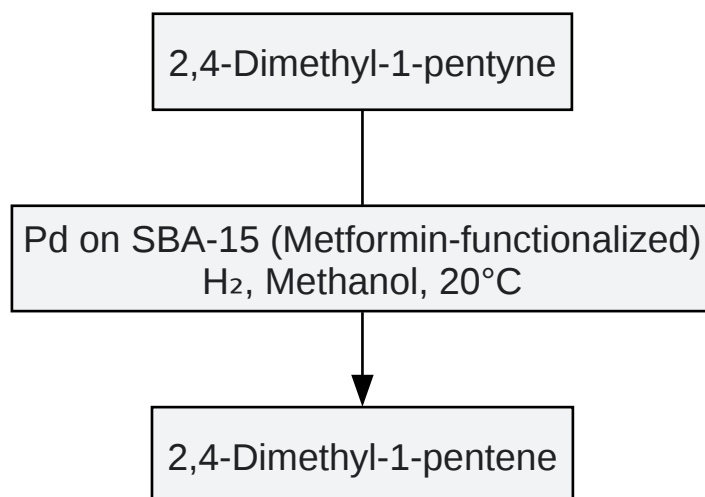
Experimental Protocols

A key synthetic route for **2,4-Dimethyl-1-pentene** is the selective partial hydrogenation of the corresponding alkyne, 2,4-dimethyl-1-pentyne.[\[3\]](#) This method is valued for its potential to yield the alkene with high purity.[\[3\]](#)

Protocol: Selective Hydrogenation of 2,4-dimethyl-1-pentyne

- Catalyst: A metformin-functionalized palladium catalyst supported on mesoporous silica (SBA-15) is an effective catalyst for this transformation.[\[3\]](#) The high surface area of SBA-15 allows for excellent dispersion of the palladium nanoparticles.[\[3\]](#)
- Reactant: 2,4-dimethyl-1-pentyne
- Solvent: Methanol[\[3\]](#)

- Procedure: The reaction is typically conducted at room temperature (e.g., 20°C) under a hydrogen gas atmosphere.[3]
- Monitoring: The progress of the reaction can be monitored using techniques such as gas chromatography to ensure the reaction is stopped after the alkyne has been consumed, which maximizes the yield of the desired alkene.[3]



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Caption: Synthesis workflow for **2,4-Dimethyl-1-pentene**.

Reactivity and Applications

The chemical behavior of **2,4-Dimethyl-1-pentene** is primarily dictated by its alkene functional group.[3] Its structure, featuring a terminal double bond and methyl branching, makes it an excellent model compound for studying the mechanisms and kinetics of various chemical reactions.[3]

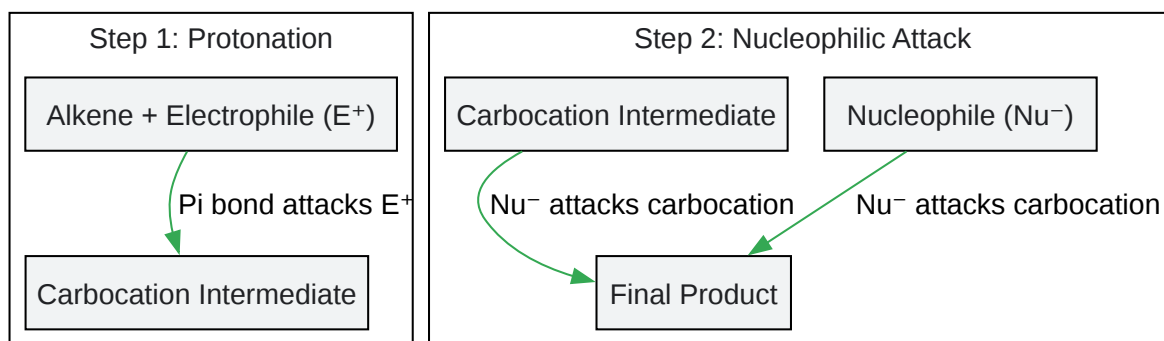
Electrophilic Addition Mechanism

The double bond in **2,4-Dimethyl-1-pentene** is electron-rich and readily undergoes electrophilic addition reactions. A general mechanism, for example with a hydrogen halide (HX), involves two main steps:

- Protonation and Carbocation Formation: The pi electrons of the alkene's double bond attack an electrophile, such as the hydrogen atom of a hydrogen halide. This leads to the formation

of a carbocation intermediate.[3]

- Nucleophilic Attack: A nucleophile, such as the halide anion (X^-), then attacks the electron-deficient carbocation to form the final product.[3]



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Caption: Generalized electrophilic addition pathway.

As a synthetic intermediate, its double bond can participate in various addition reactions, providing a route to create more complex and functionalized organic molecules.[3]

Furthermore, **2,4-Dimethyl-1-pentene** has been identified as a volatile organic compound (VOC) in studies related to material degradation and environmental chemistry.[3]

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